molecular formula C10H17NO2 B13008583 (R)-2-Azaspiro[4.5]decane-4-carboxylicacid

(R)-2-Azaspiro[4.5]decane-4-carboxylicacid

Cat. No.: B13008583
M. Wt: 183.25 g/mol
InChI Key: JPZJKIYKFOEPJZ-MRVPVSSYSA-N
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Description

(R)-2-Azaspiro[4.5]decane-4-carboxylic acid (CAS: 764633-87-6) is a chiral spirocyclic compound with the molecular formula C₁₀H₁₇NO₂ and a molecular weight of 183.25 g/mol. Its structure features a bicyclic system comprising a piperidine ring fused to a cyclohexane ring, with a carboxylic acid group at the 4-position .

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

(4R)-2-azaspiro[4.5]decane-4-carboxylic acid

InChI

InChI=1S/C10H17NO2/c12-9(13)8-6-11-7-10(8)4-2-1-3-5-10/h8,11H,1-7H2,(H,12,13)/t8-/m1/s1

InChI Key

JPZJKIYKFOEPJZ-MRVPVSSYSA-N

Isomeric SMILES

C1CCC2(CC1)CNC[C@@H]2C(=O)O

Canonical SMILES

C1CCC2(CC1)CNCC2C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Azaspiro[4.5]decane-4-carboxylicacid typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . This method is advantageous due to the availability of starting materials and the relatively straightforward reaction conditions.

Industrial Production Methods: While specific industrial production methods for ®-2-Azaspiro[4.5]decane-4-carboxylicacid are not well-documented, the synthesis methods used in laboratory settings can be scaled up for industrial applications. The key is to optimize reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: ®-2-Azaspiro[4.5]decane-4-carboxylicacid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

®-2-Azaspiro[4.5]decane-4-carboxylicacid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-2-Azaspiro[4.5]decane-4-carboxylicacid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of (R)-2-Azaspiro[4.5]decane-4-carboxylic acid, highlighting modifications that influence physicochemical and biological properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Modifications Notable Properties/Applications
(R)-2-Azaspiro[4.5]decane-4-carboxylic acid 764633-87-6 C₁₀H₁₇NO₂ 183.25 Parent compound, carboxylic acid Baseline structure for derivatization
2-(tert-Butoxycarbonyl)-2-azaspiro[4.5]decane-4-carboxylic acid 1955547-53-1 C₁₅H₂₅NO₄ 283.36 Boc protection at N2 Enhanced stability; synthetic intermediate
2-Isobutyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid 939761-67-8 C₁₃H₂₃NO₃ 241.33 Isobutyl group, oxa substitution Increased hydrophobicity; potential for membrane permeability
2,8-Diazaspiro[4.5]decane-4-carboxylic acid 828928-26-3 C₉H₁₅N₂O₂ 183.23 Additional nitrogen at position 8 Higher polarity; improved H-bonding capacity
2-Benzyl-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride 251461-68-4 C₁₇H₂₂ClNO₂ 220.00 Benzyl substitution, HCl salt Aromatic interactions; improved solubility

Key Structural and Functional Insights:

Boc-Protected Analogs : The introduction of a tert-butoxycarbonyl (Boc) group (e.g., 1955547-53-1) enhances stability during synthetic processes, making it a preferred intermediate for further functionalization .

Diaza Derivatives : The 2,8-diaza variant (828928-26-3) introduces a second nitrogen, increasing polarity and enabling stronger interactions with biological targets like enzymes or receptors .

Aromatic Substitutions : Benzyl-substituted analogs (e.g., 251461-68-4) leverage π-π stacking interactions, which are critical in receptor-ligand binding .

Pharmacological Relevance:

  • Studies on related azaspiro diones (e.g., 2-azaspiro[4.5]decane-1,3-dione derivatives) demonstrate anticonvulsant activity in rodent models, suggesting that the spirocyclic core is a viable scaffold for neuroactive agents .
  • Modifications such as carboxylic acid groups (vs. diones) may alter metabolic stability and target engagement. For example, the carboxylic acid moiety in (R)-2-Azaspiro[4.5]decane-4-carboxylic acid could facilitate ionic interactions with cationic binding pockets in proteins .

Biological Activity

(R)-2-Azaspiro[4.5]decane-4-carboxylic acid is a spirocyclic compound notable for its unique structural features, including a carboxylic acid functional group. The molecular formula of this compound is C_{11}H_{17}N O_2, with a molecular weight of 183.25 g/mol. The (R) configuration of the compound significantly influences its biological activity and interactions with various biological targets.

Research indicates that (R)-2-Azaspiro[4.5]decane-4-carboxylic acid exhibits potential biological activity, particularly in pharmacological contexts. Its mechanism of action primarily involves interactions with specific enzymes or receptors, which can modulate their activity and lead to various biological effects. This compound has been explored for its potential applications in drug discovery, particularly in areas requiring enzyme activity modulation.

Antibacterial Properties

Recent studies have highlighted the antibacterial properties of compounds structurally related to (R)-2-Azaspiro[4.5]decane-4-carboxylic acid. For instance, derivatives that share similar spirocyclic frameworks have been evaluated for their effectiveness against various pathogens, including those from the ESKAPE panel (a group of pathogens known for their multidrug resistance). These studies demonstrate that certain derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent effects .

Case Studies

  • Antibacterial Evaluation : In a study evaluating new dual inhibitors of bacterial topoisomerases, compounds related to (R)-2-Azaspiro[4.5]decane-4-carboxylic acid showed low nanomolar inhibition against DNA gyrase and topoisomerase IV from E. coli. The results indicated strong antibacterial activity against several pathogens, with MIC values ranging from 2 to 16 μg/mL for Gram-negative bacteria like Klebsiella pneumoniae and Acinetobacter baumannii .
  • Myelostimulating Activity : Another study focused on derivatives of spirocyclic compounds demonstrated myelostimulating activity in models of cyclophosphamide-induced myelodepressive syndrome. These derivatives accelerated the regeneration of lymphocyte and granulocyte cell populations in bone marrow, suggesting potential applications in treating conditions associated with bone marrow suppression .

Comparative Analysis

The following table summarizes some key findings regarding the biological activity of (R)-2-Azaspiro[4.5]decane-4-carboxylic acid and related compounds:

Compound Activity MIC Values Target Pathogens
(R)-2-Azaspiro[4.5]decane-4-carboxylic acidEnzyme modulationNot specifiedVarious enzymes/receptors
8-Oxa-2-Azaspiro[4.5]decaneAntibacterial2-16 μg/mLKlebsiella pneumoniae, A. baumannii
1,3,8-Triazaspiro[4.5]decane-2,4-dioneMyelostimulatingNot specifiedBone marrow hematopoiesis

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